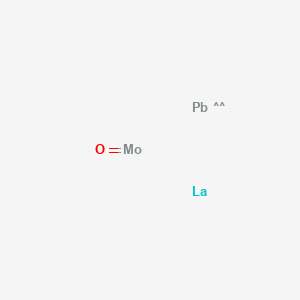

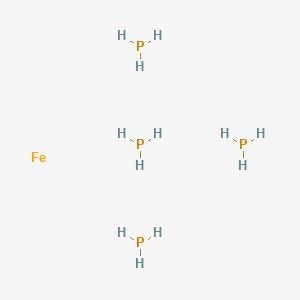

Iron--phosphane (1/4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phosphure de fer (1/4) est un composé chimique composé de fer et de phosphure dans un rapport stoechiométrique spécifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le phosphure de fer (1/4) peut être synthétisé par diverses méthodes, notamment la synthèse hydrothermale, la synthèse solvothermale et les méthodes de précipitation. Une approche courante implique la réaction du nitrate ferrique avec l'acide phosphorique et le phosphate diacide d'ammonium sous des conditions contrôlées de température et de pH . La réaction nécessite généralement une plage de température de 60 à 80 °C et un pH d'environ 3 à 4 pour assurer la formation du composé souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la production de phosphure de fer (1/4) implique souvent des méthodes de précipitation à grande échelle. Les matières premières, telles que le sulfate ferrique, le phosphate d'ammonium tribasique et l'hydroxyde d'ammonium, sont mélangées dans un réacteur. Le mélange réactionnel est ensuite soumis à une température et une agitation contrôlées pour favoriser la formation de phosphure de fer (1/4). Le produit obtenu est filtré, lavé et séché pour obtenir le composé final .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphure de fer (1/4) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par les conditions et les réactifs spécifiques utilisés.

Réactifs et conditions courantes

Réactions d'oxydation : Le phosphure de fer (1/4) peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium. La réaction se produit généralement en milieu acide et conduit à la formation d'oxydes de fer et d'acide phosphorique.

Réactions de réduction : La réduction du phosphure de fer (1/4) peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrazine. Ces réactions ont souvent lieu en milieu basique et produisent du fer métallique et des dérivés de phosphure.

Réactions de substitution : Des réactions de substitution impliquant le phosphure de fer (1/4) peuvent se produire avec divers ligands, conduisant à la formation de différents complexes fer-phosphure.

Principaux produits formés

Les principaux produits formés par les réactions du phosphure de fer (1/4) comprennent les oxydes de fer, l'acide phosphorique, le fer métallique et divers complexes fer-phosphure. Les produits spécifiques dépendent des conditions réactionnelles et des réactifs utilisés.

Applications De Recherche Scientifique

Le phosphure de fer (1/4) a une large gamme d'applications en recherche scientifique, notamment :

Catalyse : Le phosphure de fer (1/4) est utilisé comme catalyseur dans diverses réactions chimiques, notamment les réactions d'hydrogénation, d'oxydation et de polymérisation.

Science des matériaux : Le composé est utilisé dans la synthèse de matériaux avancés, tels que le phosphate de fer et de lithium pour les électrodes de batterie.

Stockage d'énergie : Le phosphure de fer (1/4) est un élément clé dans le développement des systèmes de stockage d'énergie, en particulier dans les batteries lithium-ion.

Applications biologiques : La recherche a exploré l'utilisation potentielle du phosphure de fer (1/4) dans les systèmes biologiques, notamment son rôle dans la biosensibilité et comme agent thérapeutique.

Mécanisme d'action

Le mécanisme d'action du phosphure de fer (1/4) implique son interaction avec diverses cibles moléculaires et voies. Dans les applications catalytiques, le composé facilite l'activation et la transformation des réactifs grâce à ses propriétés électroniques et structurales uniques. Dans les systèmes de stockage d'énergie, le phosphure de fer (1/4) améliore l'intercalation et la désintercalation des ions lithium, améliorant les performances globales des électrodes de batterie .

Mécanisme D'action

The mechanism of action of iron–phosphane (1/4) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In energy storage systems, iron–phosphane (1/4) enhances the intercalation and de-intercalation of lithium ions, improving the overall performance of the battery electrodes .

Comparaison Avec Des Composés Similaires

Le phosphure de fer (1/4) peut être comparé à d'autres composés similaires, tels que le phosphate de fer(III) et l'orthophosphate ferrique. Bien que ces composés partagent certaines similitudes dans leur composition chimique et leurs applications, le phosphure de fer (1/4) est unique en raison de son rapport stoechiométrique spécifique et de ses propriétés distinctes. Par exemple :

Phosphate de fer(III) : Ce composé a un rapport stoechiométrique différent et est couramment utilisé dans la fabrication de l'acier et comme matériau cathodique dans les batteries lithium-ion.

Orthophosphate ferrique : Similaire au phosphate de fer(III), l'orthophosphate ferrique est utilisé dans diverses applications industrielles, notamment comme inhibiteur de corrosion et dans la production d'engrais.

En mettant en évidence les propriétés et les applications uniques du phosphure de fer (1/4), il devient évident que ce composé offre des avantages distincts dans des contextes scientifiques et industriels spécifiques.

Propriétés

Numéro CAS |

202074-36-0 |

|---|---|

Formule moléculaire |

FeH12P4 |

Poids moléculaire |

191.84 g/mol |

Nom IUPAC |

iron;phosphane |

InChI |

InChI=1S/Fe.4H3P/h;4*1H3 |

Clé InChI |

ZFNPSVIBIBRGGE-UHFFFAOYSA-N |

SMILES canonique |

P.P.P.P.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)

![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)

![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)

![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)

![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)